molecular formula C18H16N2O3S B11058657 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B11058657
M. Wt: 340.4 g/mol
InChI Key: XQEWTZMIGNUTKM-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a complex organic compound that features a unique combination of thieno[2,3-b]pyridine and benzodioxin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone lies in its combination of thieno[2,3-b]pyridine and benzodioxin structures, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

InChI

InChI=1S/C18H16N2O3S/c1-9-7-10(2)20-18-14(9)15(19)17(24-18)16(21)11-3-4-12-13(8-11)23-6-5-22-12/h3-4,7-8H,5-6,19H2,1-2H3

InChI Key

XQEWTZMIGNUTKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)OCCO4)N)C

Origin of Product

United States

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